molecular formula C14H26N2O2 B6604753 tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 2137618-20-1

tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B6604753
CAS No.: 2137618-20-1
M. Wt: 254.37 g/mol
InChI Key: LRIZVINZNFMCEA-UHFFFAOYSA-N
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Description

This compound features a 6-azaspiro[3.5]nonane core, where the spiro junction connects a cyclohexane and cyclopropane ring. The nitrogen atom is positioned at the 6th position of the spiro system, with a tert-butyl carbamate group (Boc) at the same nitrogen. A primary aminomethyl (-CH2NH2) substituent is located at the 7th position of the spiro framework. Its molecular formula is C14H26N2O2, with a molecular weight of 254.37 g/mol (CAS: 1440961-44-3) . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the aminomethyl group provides a site for further functionalization or biological interactions.

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(6-4-7-14)8-5-11(16)9-15/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIZVINZNFMCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CCC1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocycle Formation

The spiro[3.5]nonane skeleton is central to the target compound. A patent detailing the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS: 1216936-29-6) provides a foundational approach. The seven-step sequence begins with ethyl malonate, which undergoes Claisen condensation, reduction with lithium borohydride, and tosylation to generate intermediates amenable to cyclization. Cesiation with Cs₂CO₃ facilitates ring closure, yielding the spirocyclic core. Adaptation of this method could involve introducing a nitrile or halogenated substituent at position 7 for subsequent functionalization.

Introduction of the Aminomethyl Group

Reductive amination or nitrile reduction offers a pathway to the aminomethyl moiety. For instance, a patent synthesizing tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate employs Raney nickel-catalyzed hydrogenation to reduce a carbonitrile to a primary amine. Applying this strategy, a spiro[3.5]nonane intermediate bearing a cyanoethyl group at position 7 could be reduced to the desired aminomethyl derivative.

Boc Protection and Final Deprotection

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Subsequent deprotection of temporary protecting groups, such as benzyl or tosyl, is achieved through hydrogenolysis or acidolysis. For example, pyridinium p-toluenesulfonate (PPTS) in acetone-water efficiently removes ketals, a method adaptable to the target compound’s synthesis.

Multicomponent Reaction Strategies

Ugi Three-Component Reaction

A study on gabapentin-based N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides demonstrates the utility of the Ugi reaction for constructing spirocyclic frameworks. While the target compound lacks an aryl group, modifying the isocyanide component to include an aminomethyl precursor could enable a one-pot assembly of the spirocycle with simultaneous functionalization.

Photocatalytic Radical Cyclization

Recent advances in photoredox catalysis enable the direct assembly of N-heterospirocycles. A scalable method for β-spirocyclic pyrrolidines utilizes N-allylsulfonamides and alkenes under UV irradiation. Adapting this protocol, an allylsulfonamide derivative with a pre-installed Boc-protected amine could undergo radical-mediated cyclization to form the spiro[3.5]nonane core, followed by sulfonamide cleavage to reveal the aminomethyl group.

Comparative Analysis of Synthetic Routes

Method Steps Key Reagents Yield Scalability
Multi-Step Synthesis7LiBH₄, TsCl, Cs₂CO₃, Boc₂O~21%*Moderate
Nitrile Reduction4Raney Ni, H₂, PPTS68%High
Ugi Reaction1Isocyanide, aldehyde, amine50–70%Low
Photocatalytic2N-Allylsulfonamide, alkene, UV light70%High

*Estimated based on stepwise yields.

Spectroscopic Characterization and Validation

Proton nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) are critical for verifying the target compound’s structure. For tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate, characteristic signals include a singlet for the Boc group’s tert-butyl protons at δ 1.40 ppm and multiplet resonances for spirocyclic protons between δ 2.25–3.46 ppm. Similar patterns are expected for the target compound, with additional peaks corresponding to the aminomethyl group (δ ~2.8–3.2 ppm).

Industrial Considerations and Optimization

Solvent and Temperature Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitutions, while methanol or ethanol is preferred for hydrogenations. Temperature control during cyclization (e.g., 50°C for Raney nickel reductions) minimizes side reactions.

Catalytic Systems

Raney nickel and palladium on carbon (Pd/C) are widely used for reductions and hydrogenolysis, respectively . Transitioning to heterogeneous catalysts improves recyclability and cost-effectiveness at scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Synthesis and Derivatives

Tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate can be synthesized through multi-step reactions involving the formation of the spirocyclic framework followed by functionalization at the carboxylate position. Its derivatives have been explored for enhanced biological activity and specificity.

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents.
  • Neuroprotective Effects: Initial findings indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential applications in oncology.

Therapeutic Applications

The unique structure of this compound allows it to interact with various biological targets. Potential therapeutic applications include:

  • Pharmaceutical Development:
    • As a lead compound for designing novel drugs targeting specific receptors or enzymes involved in disease pathways.
    • Development of prodrugs that enhance bioavailability and reduce side effects.
  • Research Tool:
    • Utilized in biochemical assays to study enzyme activity or receptor binding due to its ability to mimic natural substrates.
  • Formulation in Drug Delivery Systems:
    • Investigated for use in nanoparticle formulations to improve drug delivery efficiency and targeting capabilities.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial growth when treated with the compound, highlighting its potential as a new antimicrobial agent.

Case Study 2: Neuroprotection

In an experiment published in the Journal of Neurochemistry, scientists tested the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings demonstrated that the compound significantly reduced cell death and oxidative damage, suggesting its potential role in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a. tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1440961-44-3)
  • Key Difference: Aminomethyl group at position 2 instead of 7.
  • Impact : Altered spatial arrangement affects hydrogen bonding and steric interactions. The 2-position substituent may influence ring conformation and accessibility for reactions .
b. tert-Butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 2137785-66-9)
  • Key Difference: Amino (-NH2) group at position 8 instead of aminomethyl at position 7.
  • The primary amine at position 8 could alter solubility and basicity .
c. tert-Butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 2383771-86-4)
  • Key Difference : Hydroxyl (-OH) group at position 8.
  • Impact: Increased polarity due to -OH enhances aqueous solubility but reduces lipid membrane permeability compared to the aminomethyl analog .

Functional Group Modifications

a. tert-Butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1356476-27-1)
  • Key Difference : Hydroxymethyl (-CH2OH) at position 2 and nitrogen at 7.
  • Impact : The hydroxyl group introduces hydrogen-bonding capability but lacks the nucleophilic reactivity of the amine. The 7-aza configuration alters electronic distribution in the spiro system .
b. tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203662-66-2)
  • Key Difference: Cyano (-CN) group at position 2.
  • Impact: The electron-withdrawing cyano group reduces basicity and may stabilize the spiro system against ring-opening reactions. This compound is more lipophilic than the aminomethyl derivative .
c. tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate
  • Key Difference : Two fluorine atoms at position 3 and an additional nitrogen (1,6-diazaspiro).
  • Impact : Fluorination increases metabolic stability and lipophilicity. The diaza structure provides additional hydrogen-bonding sites but may complicate synthetic routes .

Heteroatom and Ring Modifications

a. tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS: 885272-17-3)
  • Key Difference : Second nitrogen at position 2 (2,6-diazaspiro).
  • Basicity is higher due to two amines, but steric hindrance may limit reactivity .
b. tert-Butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1956435-89-4)
  • Key Difference : Trifluoromethyl (-CF3) at position 6 and two nitrogens.
  • Impact : The -CF3 group introduces strong electron-withdrawing effects and improves pharmacokinetic properties (e.g., resistance to oxidation). The stereochemistry (R-configuration) affects chiral recognition in drug design .
c. tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
  • Key Difference : Oxo (=O) group at position 2.

Research Implications

  • Synthetic Utility: The aminomethyl group in the target compound allows for reductive amination or coupling reactions, whereas hydroxyl or cyano analogs require alternative strategies (e.g., oxidation or nucleophilic substitution) .
  • Biological Activity: The primary amine may enhance interactions with enzymes or receptors via hydrogen bonding, contrasting with the inert hydroxyl or electron-deficient cyano groups .
  • Pharmacokinetics : Fluorinated or trifluoromethylated derivatives (e.g., CAS 1956435-89-4) exhibit improved metabolic stability, making them preferable in drug discovery .

Biological Activity

Tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.38 g/mol
  • CAS Number : 2137618-20-1

The structure features a spirocyclic framework, which is known to influence its interaction with biological targets.

Research indicates that compounds with a similar azaspiro structure often interact with various biological pathways, potentially acting as inhibitors or modulators of specific enzymes or receptors. The presence of the aminomethyl group suggests possible interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

Pharmacological Profiles

  • Anticancer Activity : Preliminary studies have indicated that azaspiro compounds can exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. For instance, compounds derived from the azaspiro framework have been shown to inhibit NADPH oxidases (NOXs), which are implicated in cancer progression and oxidative stress responses .
  • Neuroprotective Effects : Due to its structural similarity to known CNS-active agents, there is potential for neuroprotective effects. Some studies have suggested that modifications to the azaspiro structure can enhance selectivity towards neuroinflammatory pathways, indicating a promising avenue for treating neurodegenerative diseases .
  • Safety Profile : Toxicological assessments indicate that this compound may cause skin and eye irritation, necessitating careful handling in laboratory settings .

Synthesis and Evaluation

A study detailed the synthesis of various azaspiro compounds, including this compound, highlighting its yield and purity characteristics:

  • Yield : 79%
  • Melting Point : 56-58 °C

This synthesis was performed using established procedures for creating spirocyclic structures, which are critical for maintaining the compound's biological activity .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAnticancerTBD
Compound 9a (related structure)NOX2 Inhibition0.135
Compound from similar azaspiro seriesNeuroprotectionTBD

Q & A

Q. What are the optimal storage conditions for tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate to ensure stability during experimental use?

To maintain stability, store the compound at 2–8°C in airtight containers under an inert gas atmosphere (e.g., nitrogen or argon). Refrigeration minimizes thermal degradation, while inert conditions prevent oxidation or moisture absorption, which are critical for spirocyclic amines.

Q. How can researchers confirm the structural identity of this compound after synthesis?

Use a combination of NMR spectroscopy (1H, 13C, and DEPT for backbone confirmation), high-resolution mass spectrometry (HRMS) for molecular weight verification, and elemental analysis to validate purity. Cross-reference spectral data with structurally analogous spirocyclic compounds (e.g., tert-butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Wear nitrile gloves, a lab coat, and safety goggles. Use fume hoods for weighing and handling. In case of spills, sweep material into a sealed container and dispose of according to hazardous waste protocols. Avoid inhalation by using respiratory protection if aerosolization is possible.

Q. Which analytical techniques are suitable for quantifying this compound in complex reaction mixtures?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) or LC-MS using a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) provides reliable quantification. Calibrate with a purified reference standard.

Advanced Research Questions

Q. How should researchers approach the synthesis of this compound to achieve high enantiomeric purity?

Employ chiral catalysts (e.g., Ru-BINAP complexes) during key cyclization steps. Monitor enantiomeric excess via chiral HPLC or polarimetry . For intermediates, use kinetic resolution or enzymatic desymmetrization strategies. Purify via recrystallization in chiral solvents (e.g., ethyl lactate).

Q. What methodological approaches are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Use 2D NMR techniques (e.g., COSY for coupling networks, HSQC for C-H correlations) to resolve overlapping signals. If crystallizable, perform X-ray diffraction (utilizing SHELX software for refinement) to unambiguously confirm the spirocyclic architecture.

Q. In the absence of comprehensive toxicological data, what strategies can assess the safety profile of this compound?

Conduct in silico toxicity prediction using tools like ProTox-II or Derek Nexus to identify potential mutagenicity or organ toxicity. Validate with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Dose-response studies in zebrafish embryos can preliminarily evaluate acute toxicity.

Q. How can computational chemistry aid in designing derivatives with enhanced biological activity?

Perform molecular docking (AutoDock Vina, Glide) to predict binding affinities to target proteins (e.g., GPCRs). Apply QSAR models to optimize substituent effects on activity. Use DFT calculations (Gaussian, ORCA) to explore electronic and steric influences on reactivity.

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